![molecular formula C11H13N3OS B2364634 1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1541642-54-9](/img/structure/B2364634.png)
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a methylsulfanyl group attached to a phenyl ring, and an ethanol group attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition or a variant thereof . The methylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenyl ring, and the methylsulfanyl and ethanol groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, which is known to participate in various chemical reactions . The phenyl ring and the methylsulfanyl and ethanol groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanol group could make it more polar and potentially increase its solubility in water . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique
1. Catalytic Applications in Organic Synthesis
- Complex Formation for Catalysis : Research has demonstrated the utility of 1,2,3-triazole based organosulfur ligands in forming complexes with ruthenium for catalytic applications. These complexes have been explored for the catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing their potential in synthetic chemistry (Saleem et al., 2013).
2. Advancements in Crystallography
- Crystal Structure Analysis : Studies involving the crystal structures of various 1,2,3-triazole derivatives have provided insights into molecular geometries and intermolecular interactions. Such research is crucial for understanding the physical and chemical properties of these compounds (Ahmed et al., 2016).
3. Development of Novel Compounds
- Synthesis of New Derivatives : Research has focused on synthesizing new derivatives of 1,2,3-triazoles, which are important for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Glushkov et al., 2021).
4. Applications in Medicinal Chemistry
- Antitumor Activity : Certain derivatives of 1,2,3-triazoles have been synthesized and evaluated for their antitumor activity. This area of research is significant for the development of new therapeutic agents (Hu et al., 2008).
5. Exploration in Corrosion Inhibition
- Corrosion Inhibition : Some derivatives of 1,2,3-triazoles have been investigated as corrosion inhibitors for metals, highlighting their potential industrial applications (Jawad et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(2-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)9-7-14(13-12-9)10-5-3-4-6-11(10)16-2/h3-8,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOYFCQMHRAOJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

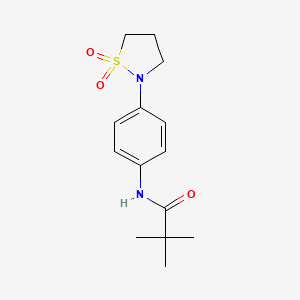
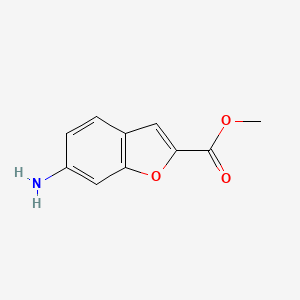
![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)
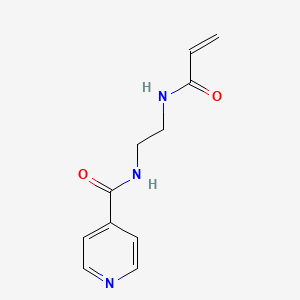
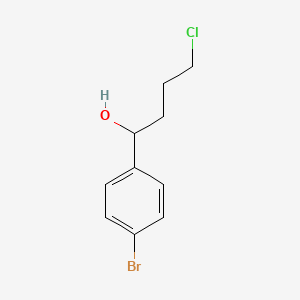
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
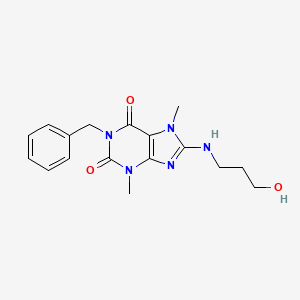
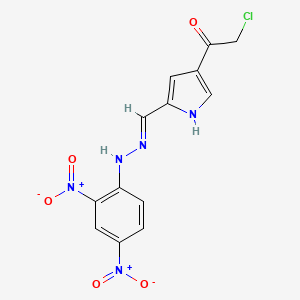
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)


